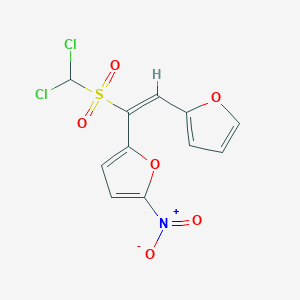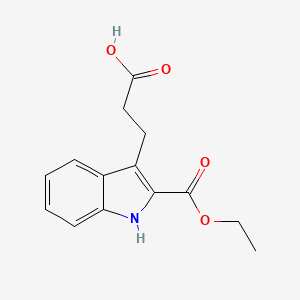![molecular formula C33H52NO4P B12901939 Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate CAS No. 61670-39-1](/img/structure/B12901939.png)
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (bis(4-nonylphenoxy)phosphino)carbamate typically involves the reaction of bis(4-nonylphenoxy)phosphine with ethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of ethyl (bis(4-nonylphenoxy)phosphino)carbamate may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected and purified to minimize impurities that could affect the performance of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to a phosphine.
Substitution: The nonylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of ethyl (bis(4-nonylphenoxy)phosphino)carbamate involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The nonylphenoxy groups contribute to the compound’s hydrophobic properties, enhancing its ability to interact with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates and phosphino derivatives, such as:
- Ethyl carbamate
- Bis(4-nonylphenoxy)phosphine
- Methyl (bis(4-nonylphenoxy)phosphino)carbamate
Uniqueness
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its hydrophobic nature make it particularly valuable in various applications, from catalysis to material science .
Propriétés
Numéro CAS |
61670-39-1 |
|---|---|
Formule moléculaire |
C33H52NO4P |
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
ethyl N-bis(4-nonylphenoxy)phosphanylcarbamate |
InChI |
InChI=1S/C33H52NO4P/c1-4-7-9-11-13-15-17-19-29-21-25-31(26-22-29)37-39(34-33(35)36-6-3)38-32-27-23-30(24-28-32)20-18-16-14-12-10-8-5-2/h21-28H,4-20H2,1-3H3,(H,34,35) |
Clé InChI |
YMLFKGYXPXKKDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OP(NC(=O)OCC)OC2=CC=C(C=C2)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




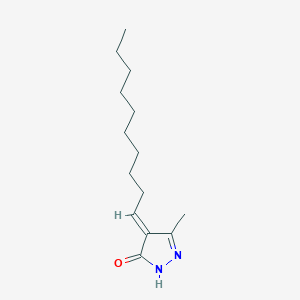
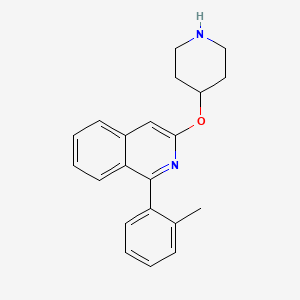
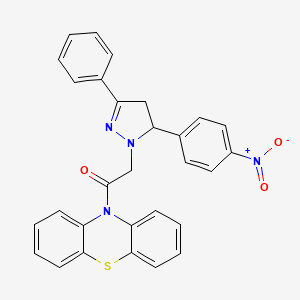
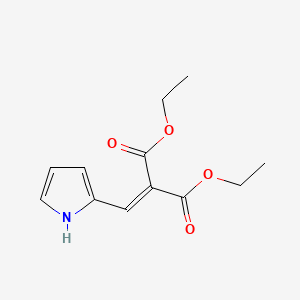
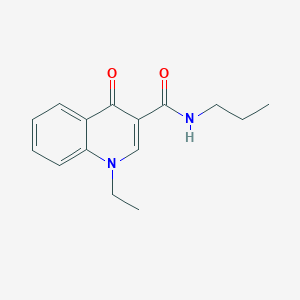

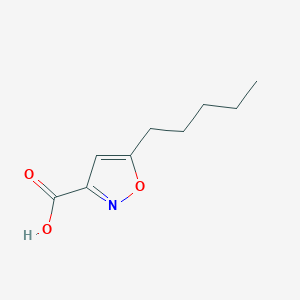
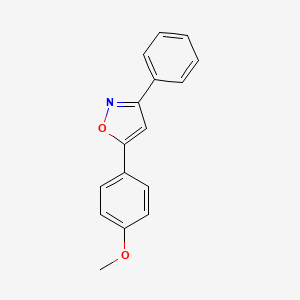
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
